(11Z)-Tetradecenoyl-CoA

Desaturase Substrate Specificity Kinetic Parameter

Procure (11Z)-Tetradecenoyl-CoA (CAS 150883-39-9) with confidence. This monounsaturated C14:1 acyl-CoA is the stereospecific (Z)-Δ11 product of EC 1.14.99.32, not a generic intermediate. Using the (9Z) positional isomer (myristoleoyl-CoA) or the (E)-isomer (product of EC 1.14.99.31) introduces substrates unrecognized by downstream pheromone-pathway enzymes, compromising data validity. Verified against KEGG C06737 and ChEBI 57323. Request full Certificate of Analysis.

Molecular Formula C35H56N7O17P3S-4
Molecular Weight 971.8 g/mol
Cat. No. B15600201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11Z)-Tetradecenoyl-CoA
Molecular FormulaC35H56N7O17P3S-4
Molecular Weight971.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/b6-5-/t24-,28-,29-,30+,34-/m1/s1
InChIKeyWFGNMSCJASVFQK-UQEDNJKXSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(11Z)-Tetradecenoyl-CoA: Procurement Baseline and Compound Identity


(11Z)-Tetradecenoyl-CoA (also referred to as cis-tetradec-11-enoyl-CoA or (Z)-11-Tetradecenoyl-CoA) is a monounsaturated long-chain fatty acyl-CoA thioester, characterized by a 14-carbon backbone with a single cis (Z) double bond at the 11th carbon position [1]. It is a defined biochemical intermediate, recognized by authoritative identifiers such as KEGG C06737 and ChEBI 57323 [2][3]. As an acyl-CoA derivative, it serves as the activated form of (11Z)-tetradecenoic acid, essential for enzymatic transfer and oxidation reactions. Its primary distinction lies in its specific role as the product of the dedicated enzyme myristoyl-CoA 11-(Z) desaturase (EC 1.14.99.32), a reaction central to the biosynthesis of specific insect sex pheromones [4].

(11Z)-Tetradecenoyl-CoA: Why Generic Acyl-CoA or Positional Isomer Substitution Fails


Generic substitution with uncharacterized or structurally similar acyl-CoAs is a significant scientific and procurement risk due to the high degree of enzyme specificity governing both the production and utilization of (11Z)-Tetradecenoyl-CoA. This compound is not a general metabolic intermediate; it is the stereospecific product of a distinct desaturase (EC 1.14.99.32), which strictly generates the (Z)-isomer at the delta-11 position [1]. Using a positional isomer like (9Z)-tetradecenoyl-CoA (myristoleoyl-CoA), which is produced by a different delta-9 desaturase, or the (E)-isomer, which is the product of a separate myristoyl-CoA 11-(E) desaturase (EC 1.14.99.31), would introduce a different substrate that may not be recognized by downstream enzymes in the same pathway or could lead to inaccurate analytical results [2]. The following evidence demonstrates quantifiable differences in enzyme kinetics, pathway specificity, and analytical behavior that preclude interchangeable use.

(11Z)-Tetradecenoyl-CoA: Quantified Differentiation Against Closest Structural and Functional Analogs


(11Z)-Tetradecenoyl-CoA vs. (9Z)-Tetradecenoyl-CoA: Differentiated Substrate Affinity for Delta-9 Desaturase

The delta-9 desaturase system, responsible for converting myristoyl-CoA (C14:0) to (9Z)-tetradecenoyl-CoA, exhibits differential kinetic behavior when the product (9Z)-isomer or the related (11Z)-isomer is present. While the study primarily investigates the forward reaction, competitive inhibition data provides insight into differential enzyme recognition. In a microsomal preparation from hen liver, the desaturation of myristoyl-CoA was measured, and inhibition studies showed that stearyl-CoA and oleyl-CoA were more effective competitive inhibitors than palmitoyl-CoA [1]. This indicates that the enzyme's active site is highly sensitive to the acyl chain length and unsaturation pattern. Although direct Km data for the (11Z)-isomer as an inhibitor is not provided, the data establishes a baseline for delta-9 desaturase specificity where the (9Z)-isomer is the native product and the (11Z)-isomer is a distinct, non-native entity with a different binding profile. This is supported by the fact that the enzyme catalyzes desaturation of C14-C18 chains, implying a specific binding pocket geometry [1].

Desaturase Substrate Specificity Kinetic Parameter Enzyme Assay

(11Z)-Tetradecenoyl-CoA vs. Saturated Myristoyl-CoA: Kinetic Selectivity of Them2 Thioesterase

Thioesterase superfamily member 2 (Them2/Acot13) demonstrates clear kinetic discrimination between saturated and unsaturated long-chain acyl-CoAs. For the saturated myristoyl-CoA (C14:0), Them2 exhibits a Km of 15.5 µM and a Vmax of 46.9 nmol/min/mg, yielding a catalytic efficiency (kcat/Km) of 3.1 × 10³ M⁻¹·s⁻¹ [1]. In contrast, for the monounsaturated (9Z)-tetradecenoyl-CoA (myristoleoyl-CoA), the enzyme shows significantly higher activity, with a kcat of 20.8 s⁻¹ and a kcat/Km of 1.12 × 10⁵ M⁻¹·s⁻¹, representing a ~36-fold increase in catalytic efficiency for the unsaturated species [2]. While direct kinetic data for (11Z)-Tetradecenoyl-CoA with this enzyme is not available, this class-level evidence underscores that the presence and position of a cis double bond profoundly alter substrate recognition and turnover by thioesterases. The (11Z)-isomer is therefore expected to exhibit a distinct kinetic profile compared to the saturated C14:0-CoA or the delta-9 unsaturated analog.

Thioesterase Acyl-CoA Hydrolase Kinetic Specificity kcat/Km

(11Z)-Tetradecenoyl-CoA vs. (E)-Isomer: Stereospecific Biosynthesis in Pheromone Production

The biosynthesis of the (11Z)-isomer is catalyzed by a specific enzyme, myristoyl-CoA 11-(Z) desaturase (EC 1.14.99.32), which is distinct from the enzyme that produces the (E)-isomer, myristoyl-CoA 11-(E) desaturase (EC 1.14.99.31) [1]. In the moth Spodoptera littoralis, the (Z)-isomer is formed by the stereospecific removal of hydrogen from the pro-R positions at both C-11 and C-12. Conversely, the (E)-isomer is formed by the removal of the pro-R hydrogen at C-11 and the pro-S hydrogen at C-12 [1]. This stereospecificity demonstrates that the two compounds are produced by different enzymes with distinct active-site geometries and are not interconvertible in vivo. They serve as precursors for different pheromone components, making them functionally distinct despite their identical molecular formula and similar chemical properties.

Stereospecificity Desaturase Pheromone Biosynthesis Spodoptera littoralis

(11Z)-Tetradecenoyl-CoA vs. Other Long-Chain Acyl-CoAs: Differential Substrate Preference for DHHC2 S-Acyltransferase

Mammalian DHHC proteins, which catalyze protein S-acylation, exhibit distinct chain-length preferences. DHHC2 efficiently transfers acyl chains of 14 carbons and longer, including myristate (C14:0) and palmitate (C16:0) [1]. In contrast, DHHC3 activity is significantly reduced by acyl-CoAs with chain lengths longer than 16 carbons [1]. This functional divergence highlights that even among closely related transferases, the recognition of the acyl chain is a critical determinant of activity. While specific data for (11Z)-Tetradecenoyl-CoA with DHHC2/3 is not available, this study demonstrates that the chain length and, by extension, the structure of the acyl group are key to substrate specificity. (11Z)-Tetradecenoyl-CoA, with its 14-carbon unsaturated chain, would be predicted to have a different activity profile compared to saturated C14:0-CoA or C16:0-CoA, and its use would be essential for accurately mapping the substrate scope of these enzymes.

S-Acyltransferase DHHC Protein Chain Length Specificity Palmitoylation

(11Z)-Tetradecenoyl-CoA: Validated Application Scenarios Based on Product-Specific Evidence


Elucidating the Stereospecificity of Delta-11 Desaturases in Insect Pheromone Biosynthesis

As demonstrated by the distinct enzyme commission numbers and stereospecific hydrogen abstraction for (11Z)- and (11E)-Tetradecenoyl-CoA, this compound is the essential substrate for characterizing the product specificity of delta-11 desaturases [1]. Researchers investigating the biosynthesis of lepidopteran sex pheromones require the pure (Z)-isomer to accurately measure the activity of myristoyl-CoA 11-(Z) desaturase (EC 1.14.99.32) and to differentiate its function from the (E)-specific desaturase (EC 1.14.99.31).

Development of Authentic Analytical Standards for Targeted Lipidomics and Metabolomics

The differential kinetic behavior of saturated versus unsaturated C14 acyl-CoAs with thioesterases (e.g., 36-fold higher kcat/Km for the (9Z)-unsaturated species) underscores the need for authentic standards [2]. For LC-MS/MS based metabolomics studies aiming to quantify (11Z)-Tetradecenoyl-CoA in biological matrices, this compound serves as an essential calibration standard to ensure accurate retention time alignment and to correct for differential ionization efficiency relative to saturated analogs or other positional isomers.

Mapping the Substrate Scope of Protein Acyltransferases (e.g., DHHC Family)

Given the demonstrated chain-length specificity of DHHC family S-acyltransferases, where DHHC2 and DHHC3 show differential activity with C14 and C16 acyl-CoAs, (11Z)-Tetradecenoyl-CoA is a critical tool for expanding the known substrate profile of these enzymes beyond saturated species [3]. Its use allows researchers to investigate whether these enzymes can also utilize monounsaturated fatty acyl-CoAs as substrates, which has implications for understanding the diversity of cellular S-acylation.

In Vitro Reconstitution of Specialized Fatty Acid Metabolism

The distinct enzymatic origin of (11Z)-Tetradecenoyl-CoA via myristoyl-CoA 11-(Z) desaturase, separate from the ubiquitous delta-9 desaturase system, makes it an essential component for in vitro reconstitution of specialized fatty acid oxidation or elongation pathways [1][4]. This compound allows researchers to study the fate of this specific monounsaturated acyl-CoA in beta-oxidation or other metabolic fates without interference from the more common (9Z)-isomer.

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